2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is a synthetic compound that belongs to the class of imidazo[1,5-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: The imidazo[1,5-a]pyridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2Cl) in the presence of a base.
Alkylation: The final step involves the alkylation of the imidazo[1,5-a]pyridine core with isopropyl halides under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,5-a]pyridine ring using nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 1-(3-pyridinyl)-2-propanone
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Uniqueness
2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one is unique due to its trifluoromethyl group and imidazo[1,5-a]pyridine core, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-7(2)11-16-9(10(18)12(13,14)15)8-5-3-4-6-17(8)11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCAIIDRHYWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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